N1-benzyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide
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Overview
Description
N1-benzyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide is a small organic molecule with the molecular formula C16H18N2O3 and a molecular weight of 286.331. This compound has shown potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of N1-benzyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide typically involves the reaction of benzylamine with oxalyl chloride, followed by the addition of 2,5-dimethylfuran-3-ylmethylamine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Chemical Reactions Analysis
N1-benzyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl or furan groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N1-benzyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide can be compared with other similar compounds, such as:
N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamide: This compound has a similar structure but with a biphenyl group instead of the furan group, leading to different chemical and biological properties.
N1-benzyl-N2-(2,5-dimethylphenyl)oxalamide: This compound has a dimethylphenyl group instead of the furan group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-benzyl-N'-[(2,5-dimethylfuran-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-8-14(12(2)21-11)10-18-16(20)15(19)17-9-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDJPOXXYSTAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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